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Compound of Interest

Compound Name:
3-Aminoazepan-2-one

hydrochloride

Cat. No.: B1281027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-Aminoazepan-2-one hydrochloride (C₆H₁₃ClN₂O, Molecular Weight: 164.63 g/mol ). Due

to the limited availability of public experimental spectra for this specific compound, this guide

presents a set of predicted spectroscopic data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed, generalized experimental protocols for obtaining such data are also provided to

aid researchers in their analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Aminoazepan-2-one
hydrochloride. These values are estimated based on the chemical structure and typical

spectroscopic behavior of similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.5 Broad Singlet 3 -NH₃⁺

~7.9 Broad Singlet 1 -NH- (lactam)

~4.0 Triplet 1 -CH(NH₃⁺)-

~3.2 Multiplet 2
-CH₂- (adjacent to

lactam NH)

~2.0 Multiplet 2 -CH₂-

~1.8 Multiplet 2 -CH₂-

~1.5 Multiplet 2 -CH₂-

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~175 C=O (lactam)

~55 -CH(NH₃⁺)-

~45 -CH₂- (adjacent to lactam NH)

~30 -CH₂-

~28 -CH₂-

~25 -CH₂-

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad N-H stretch (lactam)

~3000-2800 Strong, Broad N-H stretch (-NH₃⁺)

~2950-2850 Medium C-H stretch (aliphatic)

~1650 Strong C=O stretch (amide I band)

~1550 Medium N-H bend (amide II band)

~1500-1400 Medium N-H bend (-NH₃⁺)

Table 4: Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Adduct

129.1022 [M+H]⁺

151.0842 [M+Na]⁺

127.0877 [M-H]⁻

M refers to the free base, 3-Aminoazepan-2-one (C₆H₁₂N₂O, Molecular Weight: 128.17 g/mol ).

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Aminoazepan-2-one hydrochloride.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectrum

(e.g., to the residual solvent peak).

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
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Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Aminoazepan-2-one hydrochloride with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

IR Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:
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Prepare a dilute solution of 3-Aminoazepan-2-one hydrochloride (approximately 1 mg/mL)

in a suitable solvent such as methanol or a water/acetonitrile mixture.

A small amount of formic acid or acetic acid may be added to promote ionization in positive

ion mode.

Mass Spectrum Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass

range (e.g., m/z 50-500).

Optimize instrumental parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to obtain a stable and strong signal.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the data in structure elucidation.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Aminoazepan-2-
one Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281027#3-aminoazepan-2-one-hydrochloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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